3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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Description
“3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of [1,2,4]Triazolo[4,3-c]quinazoline . This class of compounds is a backbone of many threading DNA intercalators . They have been synthesized and investigated for their anticancer activity against human cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[4,3-c]quinazoline derivatives involves oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Scientific Research Applications
Optoelectronic Applications
Functionalized Quinazolines for Optoelectronics : Quinazolines and their derivatives are explored for applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporating quinazoline into π-extended conjugated systems enhances the electroluminescent properties, making these compounds valuable for fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Furthermore, quinazoline derivatives serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
Anticancer Activity : Quinazoline derivatives have been recognized for their anticancer properties by inhibiting the growth of cancer cells through the modulation of specific genes and proteins involved in cancer progression. This includes the inhibition of receptor tyrosine kinases, epidermal growth factor receptors, and more, suggesting the quinazoline nucleus as a promising template for identifying new anti-cancer agents (Moorthy et al., 2023).
Biologically Significant Pyrimidine Appended Optical Sensors : Besides their medicinal applications, pyrimidine derivatives, related to quinazolines, are used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable as sensing probes, showcasing their versatile application beyond pharmaceuticals (Jindal & Kaur, 2021).
Enzyme Inhibition
Dipeptidyl Peptidase IV Inhibitors : Quinazoline derivatives have been studied as inhibitors for dipeptidyl peptidase IV (DPP IV), a key enzyme in the regulation of insulin secretion. This highlights their potential in the treatment of type 2 diabetes mellitus, showcasing the therapeutic versatility of quinazoline compounds beyond their anticancer activity (Mendieta et al., 2011).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c21-13-8-9-14(16(22)12-13)18-24-25-19-15-6-2-3-7-17(15)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJUNURRVCGRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline |
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